2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
Description
2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperazine ring, a fluorophenyl group, and a pyridazinone core, making it an interesting subject for scientific research.
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-31-20-8-2-17(3-9-20)21-10-11-22(29)28(25-21)16-23(30)27-14-12-26(13-15-27)19-6-4-18(24)5-7-19/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLUASXFGZCFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Piperazine Ring: This step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Attachment of the Piperazine to the Pyridazinone Core: The piperazine derivative is then reacted with a pyridazinone precursor under specific conditions to form the desired compound.
Introduction of the Methylsulfanyl Group:
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Properties
The compound is characterized by a complex structure featuring multiple functional groups, including piperazine and pyridazinone moieties. Its systematic name indicates the presence of a fluorophenyl group and a methylsulfanyl group, which contribute to its unique chemical behavior.
Molecular Formula
- Chemical Formula : CHFNOS
- Molecular Weight : 302.36 g/mol
Crystal Structure
The crystal structure of the compound has been analyzed using X-ray diffraction techniques. It exhibits a specific conformation where the piperazine ring is puckered, and the dihedral angles between the rings suggest significant intermolecular interactions that stabilize the crystal lattice .
Pharmacological Applications
Research indicates that compounds similar to 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone exhibit various biological activities:
- Analgesic Properties : Studies have shown that related pyridazinones possess analgesic effects comparable to known pain relievers. The compound was tested using the p-benzoquinone-induced writhing test in animal models, demonstrating significant analgesic activity but also causing side effects like gastric ulceration .
- Anti-inflammatory Effects : The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory applications. However, further studies are needed to evaluate its efficacy and safety profile in this regard.
- Antitumor Activity : Some derivatives of pyridazinones have shown promise in cancer research, indicating that this compound may also have potential as an antitumor agent.
Case Studies
Several studies have documented the pharmacological effects of pyridazinones:
- A study by Şüküroğlu et al. (2006) highlighted the analgesic effects of 3(2H)-pyridazinones, noting their interaction with pain pathways while also documenting adverse effects such as gastrointestinal irritation.
- Another investigation focused on the synthesis of various derivatives, assessing their biological activities and establishing structure-activity relationships that could guide future drug development efforts.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone include other piperazine derivatives and pyridazinone-based compounds These compounds may share structural similarities but differ in their biological activity and applications
Biological Activity
The compound 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C22H23FN4OS
- Molecular Weight: 426.51 g/mol
The structure features a pyridazinone core, which is known for its diverse biological activities, including analgesic and anti-inflammatory properties.
Antinociceptive Effects
Research has demonstrated that derivatives of pyridazinones exhibit significant antinociceptive (pain-relieving) properties. In particular, studies involving animal models have shown that compounds similar to this compound can reduce pain responses effectively.
- Case Study: A study conducted by Şüküroğlu et al. (2006) evaluated a series of pyridazinone derivatives for their analgesic activity using the p-benzoquinone-induced writhing test. The results indicated that some derivatives exhibited higher activity compared to standard analgesics, although they also caused gastric ulceration in test subjects .
Anti-inflammatory Activity
Pyridazinones are also known for their anti-inflammatory effects. The presence of substituents such as the fluorophenyl and methylsulfanyl groups in this compound may enhance its interaction with inflammatory pathways.
- Research Findings: In vitro studies have suggested that pyridazinones can inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory effects. The specific mechanisms by which this compound operates require further investigation but may involve modulation of signaling pathways related to inflammation .
Structure-Activity Relationship (SAR)
The biological activity of pyridazinones is often linked to their structural features. The following table summarizes key structural components and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Piperazine Ring | Enhances binding affinity to receptors |
| Fluorophenyl Group | Increases lipophilicity, enhancing bioavailability |
| Methylsulfanyl Substituent | Potentially improves anti-inflammatory properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
